molecular formula C43H59CoN2O5S B13397065 Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate

Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate

Cat. No.: B13397065
M. Wt: 774.9 g/mol
InChI Key: VPVIMRWIBFMDDY-UHFFFAOYSA-K
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Description

Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate is a complex organometallic compound It features a cobalt ion in the +3 oxidation state coordinated with a phenolate ligand and a sulfonate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate typically involves the following steps:

    Ligand Preparation: The phenolate ligand is synthesized by reacting 2,4-ditert-butylphenol with 3,5-ditert-butyl-2-hydroxybenzaldehyde in the presence of a base to form the Schiff base.

    Complex Formation: The Schiff base ligand is then reacted with cobalt(III) acetate in a suitable solvent, such as ethanol, under reflux conditions to form the cobalt complex.

    Counterion Addition: Finally, 4-methylbenzenesulfonic acid is added to the reaction mixture to introduce the sulfonate counterion, resulting in the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation-Reduction: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under appropriate conditions.

    Ligand Substitution: The phenolate and sulfonate ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules, potentially altering its chemical and physical properties.

Common Reagents and Conditions

    Oxidation-Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Ligand Substitution: Reagents such as phosphines or amines can be used to substitute the existing ligands.

    Coordination Reactions: Various metal salts or organic ligands can be used to form new coordination complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt center may yield cobalt(II) complexes, while ligand substitution can result in new organometallic compounds with different properties.

Scientific Research Applications

Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate has several scientific research applications:

    Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and polymerization processes.

    Materials Science: It can be used in the development of new materials with unique magnetic, electronic, or optical properties.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.

    Industrial Applications: It can be used in the production of fine chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox changes, enabling it to participate in electron transfer reactions. The phenolate and sulfonate ligands can stabilize the cobalt center and influence its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate
  • Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;chloride

Uniqueness

The uniqueness of Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate lies in its specific ligand environment and counterion, which can significantly influence its chemical properties and reactivity. The presence of the 4-methylbenzenesulfonate counterion can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs with different counterions.

Properties

Molecular Formula

C43H59CoN2O5S

Molecular Weight

774.9 g/mol

IUPAC Name

cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate

InChI

InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3

InChI Key

VPVIMRWIBFMDDY-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]

Origin of Product

United States

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